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molecular formula C6HF11O B8471991 4-(Trifluoromethyl)perfluoro-3-pentanone CAS No. 42287-78-5

4-(Trifluoromethyl)perfluoro-3-pentanone

Cat. No. B8471991
M. Wt: 298.05 g/mol
InChI Key: FUXUGMZKQNYLDJ-UHFFFAOYSA-N
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Patent
US06630075B2

Procedure details

The final ketone product, 1,1,1,2,4,4,5,5-octafluoro-2-trifluoromethylpentan-3-one, was prepared by fluoride-catalyzed addition of hexafluoropropylene to HC2F4C(O)F using essentially the same procedure as described by R. D. Smith et al. in J. Am. Chem. Soc., 84, 4285 (1962). The resulting fluorinated ketone product had a boiling point of 70-71° C.
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fluorinated ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]([F:16])([C:12]([F:15])([F:14])[F:13])[C:4](=[O:11])[C:5]([F:10])([F:9])[CH:6]([F:8])[F:7].[F-].FC(F)(F)C(F)=C(F)F>>[CH:6]([C:5]([C:4]([C:3]([C:2]([F:1])([F:17])[F:18])([C:12]([F:13])([F:14])[F:15])[F:16])=[O:11])([F:10])[F:9])([F:8])[F:7].[F:1][C:2]([F:17])([F:18])[C:3]([F:16])([C:12]([F:13])([F:14])[F:15])[C:4](=[O:11])[C:5]([F:9])([F:10])[CH:6]([F:7])[F:8] |f:3.4|

Inputs

Step One
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(F)F)(F)F)=O)(C(F)(F)F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Step Two
Name
fluorinated ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(F)(F)C(F)(F)C(=O)C(F)(C(F)(F)F)C(F)(F)F.FC(C(C(C(C(F)F)(F)F)=O)(C(F)(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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